Implitapide
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Overview
Description
Implitapide is a small molecule inhibitor of microsomal triglyceride transfer protein (MTP), a key enzyme involved in the assembly and release of cholesterol and triglyceride from the liver and intestinal tract . It is being investigated for the treatment of atherosclerosis due to its ability to reduce the levels of all apolipoprotein B (apoB)-containing lipoproteins, including low-density lipoprotein (LDL) .
Preparation Methods
The synthetic routes and reaction conditions for implitapide involve the use of various organic synthesis techniques. One of the methods includes the use of (2S)-2-cyclopentyl-2-[4-[(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1S)-2-hydroxy-1-phenylethyl]ethanamide as a key intermediate . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for investigational purposes .
Chemical Reactions Analysis
Implitapide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrido[2,3-b]indole core structure .
Scientific Research Applications
Implitapide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of MTP and its effects on lipid metabolism . In biology, this compound is used to investigate the role of MTP in the assembly and secretion of lipoproteins . In medicine, it is being explored as a potential therapeutic agent for the treatment of atherosclerosis and other lipid-related disorders . In industry, this compound is used in the development of new lipid-lowering drugs and formulations .
Mechanism of Action
Implitapide exerts its effects by inhibiting the activity of microsomal triglyceride transfer protein (MTP), which is essential for the synthesis of both chylomicron in the intestine and very-low-density lipoprotein (VLDL) in the liver . By inhibiting MTP, this compound reduces the level of all apoB-containing lipoproteins, including LDL . This inhibition leads to a decrease in the assembly and release of cholesterol and triglyceride from the liver and intestinal tract . The molecular targets and pathways involved in the mechanism of action of this compound include the large subunit of MTP and the apolipoprotein B (apoB) pathway .
Comparison with Similar Compounds
Similar compounds include lomitapide, avasimibe, and torcetrapib . Compared to these compounds, implitapide is unique in its specific inhibition of MTP and its potential therapeutic applications in the treatment of atherosclerosis . Lomitapide, for example, is another MTP inhibitor but has different pharmacokinetic properties and clinical applications . Avasimibe and torcetrapib, on the other hand, target different pathways involved in lipid metabolism .
Properties
CAS No. |
177469-96-4 |
---|---|
Molecular Formula |
C35H37N3O2 |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-2-[4-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1R)-2-hydroxy-1-phenylethyl]acetamide |
InChI |
InChI=1S/C35H37N3O2/c1-23-20-24(2)36-34-32(23)29-14-8-9-15-31(29)38(34)21-25-16-18-28(19-17-25)33(27-12-6-7-13-27)35(40)37-30(22-39)26-10-4-3-5-11-26/h3-5,8-11,14-20,27,30,33,39H,6-7,12-13,21-22H2,1-2H3,(H,37,40)/t30-,33-/m0/s1 |
InChI Key |
KIMRCJZMVARVSU-DITALETJSA-N |
SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C |
Isomeric SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC=C(C=C4)[C@H](C5CCCC5)C(=O)N[C@@H](CO)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC=C(C=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C |
Appearance |
Solid powder |
Key on ui other cas no. |
177469-96-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S)-2-cyclopentyl-2-(4-((2,4-dimethyl-9H-pyrido(2,3-b)indol-9-yl)methyl)phenyl)-N-((1S)-2-hydroxy-1-phenylethyl)ethanamide implitapide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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